molecular formula C19H25F2N3O2S B2469988 N'-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034469-68-4

N'-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2469988
CAS No.: 2034469-68-4
M. Wt: 397.48
InChI Key: ZIZKDIAWGVCZLX-UHFFFAOYSA-N
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Description

N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a thianyl-piperidinyl moiety, and an ethanediamide backbone

Scientific Research Applications

N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the thianyl-piperidinyl intermediate: This step involves the reaction of thian-4-yl chloride with piperidine under basic conditions to form the thianyl-piperidinyl intermediate.

    Introduction of the difluorophenyl group: The intermediate is then reacted with 2,5-difluorobenzoyl chloride in the presence of a base to introduce the difluorophenyl group.

    Formation of the ethanediamide backbone: Finally, the difluorophenyl-thianyl-piperidinyl intermediate is reacted with ethylenediamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group may enhance binding affinity, while the thianyl-piperidinyl moiety can modulate the compound’s pharmacokinetic properties. The ethanediamide backbone provides structural stability and facilitates interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide
  • N’-(2,5-dichlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide
  • N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanediamide

Uniqueness

N’-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thianyl-piperidinyl moiety with the ethanediamide backbone further distinguishes it from similar compounds, potentially offering unique pharmacological properties and applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O2S/c20-14-1-2-16(21)17(11-14)23-19(26)18(25)22-12-13-3-7-24(8-4-13)15-5-9-27-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZKDIAWGVCZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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